molecular formula C8H14Cl2N2O B2484025 1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride CAS No. 2413898-84-5

1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride

Cat. No.: B2484025
CAS No.: 2413898-84-5
M. Wt: 225.11
InChI Key: GDMMWBWTRPJYJP-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound features a cyclopropyl ring attached to a 1,3-oxazole ring, with a methylamine group linked to the second carbon of the oxazole ring. This structure suggests potential interesting features, such as the ability to participate in hydrogen bonding and form complexes with metal ions.

Preparation Methods

The synthesis of 1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the 1,3-oxazole ring, followed by the introduction of the cyclopropyl group. The methylamine group is then added to the second carbon of the oxazole ring.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

    Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride undergoes various chemical reactions:

    Nucleophilic Substitution: The methylamine group can undergo nucleophilic substitution reactions with appropriate electrophiles.

    Metal Chelation: The oxazole ring can potentially chelate metal ions depending on the reaction conditions.

    Common Reagents and Conditions: Typical reagents include electrophiles for substitution reactions and metal salts for chelation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modified versions of the original compound with different functional groups or metal complexes.

Scientific Research Applications

1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: Its ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, although specific uses are still under investigation.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with metal ions and other molecules through hydrogen bonding and chelation.

    Pathways Involved: These interactions can influence various biochemical pathways, potentially affecting enzyme activity and other cellular processes.

Comparison with Similar Compounds

1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine and (5-Cyclopropyl-1,3-oxazol-2-yl)methylamine share structural similarities.

    Uniqueness: The presence of the dihydrochloride group in this compound distinguishes it from other similar compounds, potentially enhancing its solubility and stability.

Properties

IUPAC Name

1-(5-cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-9-5-8-10-4-7(11-8)6-2-3-6;;/h4,6,9H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLLRCLNDFXXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(O1)C2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413898-84-5
Record name [(5-cyclopropyl-1,3-oxazol-2-yl)methyl](methyl)amine dihydrochloride
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